Fruits: Sea Buckthorn (Hippophae rhamnoides) fruit []
Alcoholic beverages: Purple sweet potato wine fermented with Rhodiola Yaoqu starter [], various raw spirits like those derived from maize, wheat, triticale, and rye []
Physical and Chemical Properties Analysis
Aroma: Contributes to the fruity or floral aroma profile of wines and spirits [, , ].
Applications
Flavoring Agent:
Winemaking: 3-Methylbutyl octanoate significantly contributes to the aroma profile of wines, particularly those fermented with specific yeast strains like Lachancea thermotolerans []. In Moschofilero wine, it enhances the fruity and floral characteristics, along with other ethyl esters [].
Spirit Production: It is a significant component of the volatile profile of raw spirits produced from various grains like wheat, triticale, maize, and rye [].
Purple Sweet Potato Wine: Its presence is notable in purple sweet potato wine fermented using Rhodiola Yaoqu starter, contributing to its unique flavor profile [].
Potential Fungicidal Agent:
Plant Pathogen Control: Research suggests that 3-methylbutyl octanoate, as a component of essential oil extracted from Morinda citrifolia fruit, exhibits potential fungicidal activity against plant pathogens like Bipolaris maydis and Exserohilum turcicum, which cause leaf spot diseases in maize [].
Related Compounds
Octanoic Acid
Relevance: Octanoic acid is structurally related to 3-methylbutyl octanoate, sharing the same octanoate chain. In the research paper on Morinda citrifolia fruit essential oil [], octanoic acid was the most abundant compound identified, making up 82.2% of the total composition. In contrast, 3-methylbutyl octanoate constituted a smaller percentage (4.2%) in the same essential oil. This suggests a possible biosynthetic relationship between these two compounds within Morinda citrifolia fruit.
Hexanoic Acid
Relevance: Similar to octanoic acid, hexanoic acid shares structural similarities with 3-methylbutyl octanoate, specifically possessing a shorter carboxylic acid chain. The paper investigating Morinda citrifolia fruit essential oil [] identified hexanoic acid as the second most prevalent component (8.3%). While not as abundant as octanoic acid, the presence of hexanoic acid, along with 3-methylbutyl octanoate, further suggests the potential for interconnected biosynthetic pathways for these compounds within the fruit.
Ethyl Ethanoate
Relevance: Ethyl ethanoate shares the ester functional group with 3-methylbutyl octanoate, although their structures differ significantly beyond that. Both were identified as constituents of the Morinda citrifolia fruit essential oil []. This suggests that the fruit's biosynthesis likely involves pathways for various esters, including both simple esters like ethyl ethanoate and more complex ones like 3-methylbutyl octanoate.
3-Methylbutyl Hexanoate
Relevance: 3-methylbutyl hexanoate is very closely related to 3-methylbutyl octanoate. They share the same 3-methylbutyl alcohol-derived component but differ in the length of their acyl chain; hexanoate is a six-carbon chain while octanoate has eight carbons. This compound was found to be significant in differentiating between agricultural distillates []. The presence of both compounds in various plant-derived products implies that their biosynthesis might involve shared enzymatic steps, potentially utilizing different acyl-CoA substrates to create structural diversity in esters.
Ethyl Dodecanoate
Relevance: Although structurally less similar to 3-methylbutyl octanoate compared to 3-methylbutyl hexanoate, ethyl dodecanoate provides insights into the diversity of esters found in natural sources. The compound, along with 3-methylbutyl hexanoate, contributed to the discrimination between various agricultural distillates []. This highlights the role of ester chain length and structure in influencing the sensory characteristics of plant-based products.
Ethyl Heptanoate
Relevance: Similar to ethyl dodecanoate, ethyl heptanoate expands the range of esters observed alongside 3-methylbutyl octanoate in natural products []. Although their precise biological roles may differ, their co-occurrence underscores the complexity of plant metabolism in producing diverse volatile compounds, likely influencing the overall aroma profiles of these products.
Isoamyl Alcohol
Relevance: Isoamyl alcohol represents another class of volatile compounds found alongside 3-methylbutyl octanoate, particularly in fermented beverages like the purple sweet potato wine []. While not structurally analogous to esters like 3-methylbutyl octanoate, the presence of isoamyl alcohol in such products highlights the diverse array of aroma-active compounds that contribute to the overall sensory profile of fermented products.
Phenylethyl Alcohol
Relevance: In the context of the purple sweet potato wine [], phenylethyl alcohol represents another significant aromatic compound found in the beverage, similar to 3-methylbutyl octanoate. While their structures and aromas differ, their presence underscores the complex interplay of various volatile compounds that contribute to the overall sensory experience of the wine.
Hexyl Hexanoate
Relevance: Similar to 3-methylbutyl octanoate, hexyl hexanoate contributes to the fruity and complex aromas of the analyzed purple sweet potato wine []. The presence of both compounds in the same product suggests that the fermentation process, potentially influenced by the specific starter cultures used, can lead to the biosynthesis of a diverse range of esters, shaping the final sensory qualities of the beverage.
Phenylethyl Acetate
Relevance: In the purple sweet potato wine [], phenylethyl acetate, like 3-methylbutyl octanoate, contributes to the overall aroma profile. While 3-methylbutyl octanoate might impart fruity notes, phenylethyl acetate likely contributes floral and honey-like nuances. Their co-existence illustrates the complexity of aroma compositions in fermented products, where different esters play distinct roles in shaping the final sensory experience.
Isobutyl Acetate
Relevance: Isobutyl acetate, identified in the Moschofilero wine research [], shares the ester functionality with 3-methylbutyl octanoate. This indicates that similar metabolic pathways might be involved in their formation. The study highlights how different yeast strains and fermentation conditions can significantly impact the production of these esters, leading to variations in the aroma profile of the wine.
Hexyl Acetate
Relevance: Similar to 3-methylbutyl octanoate, hexyl acetate contributes to the fruity and complex aroma of the Moschofilero wine []. Its presence reinforces the idea that both compounds are part of a larger group of esters influencing the sensory characteristics of the wine. This further suggests that manipulating fermentation parameters could specifically target the production of desirable esters like these.
2-Phenylethyl Acetate
Relevance: 2-Phenylethyl acetate is another ester found in the Moschofilero wine [] alongside 3-methylbutyl octanoate. The research emphasized that different yeasts and fermentation methods could alter the final concentration of these esters. This suggests a potential interplay between these compounds, potentially influencing the overall balance and perception of fruity and floral notes in the wine.
Ethyl Decanoate
Relevance: Ethyl decanoate, found in the Moschofilero wine [], showcases the diversity of esters produced during fermentation, alongside 3-methylbutyl octanoate. Both contribute to the fruity and complex aroma profile of the wine. The study suggests that manipulating the fermentation process could specifically enhance the production of desirable esters like ethyl decanoate, potentially amplifying specific fruit-like notes in the final product.
Geraniol
Relevance: Geraniol represents a class of terpenoid compounds found in the Moschofilero wine [], distinct from 3-methylbutyl octanoate, which is an ester. Although structurally different, both contribute to the aromatic complexity of the wine. Geraniol likely provides floral and rose-like nuances, while 3-methylbutyl octanoate contributes to the fruity notes. This highlights the diverse chemical classes that shape the sensory profile of the wine.
Damascenone
Relevance: Damascenone, like 3-methylbutyl octanoate, contributes to the complex aroma profile of the Moschofilero wine []. While 3-methylbutyl octanoate might impart fruity notes, damascenone likely provides dominant floral and fruity nuances, particularly those of rose and plum. The study suggests that the fermentation process, especially the specific yeast strains used, can significantly impact the production of these aromatic compounds, ultimately influencing the wine's overall sensory characteristics.
Slightly soluble in propylene glycol, insoluble in glycerol and water 1ml in 7ml 80% ethanol (in ethanol)
Canonical SMILES
CCCCCCCC(=O)OCCC(C)C
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